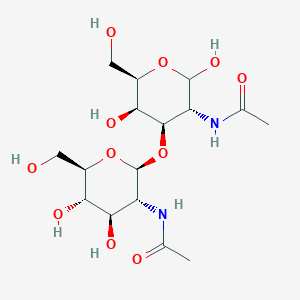
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide, generated in situ from a hydroxylamine derivative, to form the isoxazole ring. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Alternative methods include the use of microwave irradiation to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Muscimol: A potent agonist for GABA receptors, containing a similar isoxazole ring.
Ibotenic Acid: An agonist for glutamate receptors, also featuring an isoxazole ring.
Valdecoxib: A COX-2 inhibitor with an isoxazole moiety.
Uniqueness
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2104986-10-7 |
|---|---|
Molekularformel |
C9H13NO4 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
InChI-Schlüssel |
QGWCBGOUMCNLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


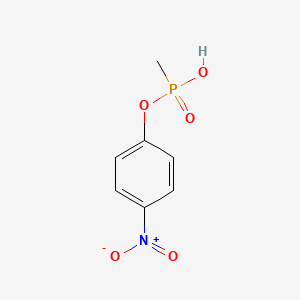

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)


![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
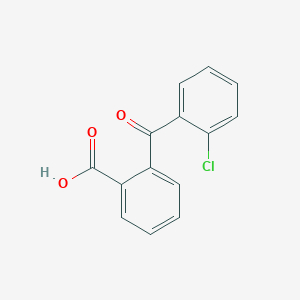
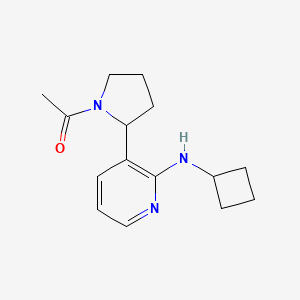
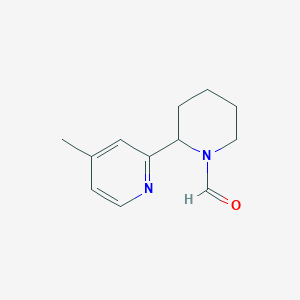
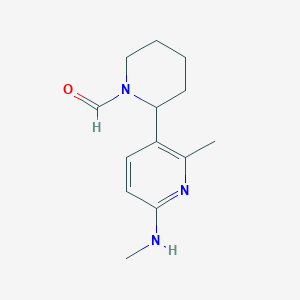
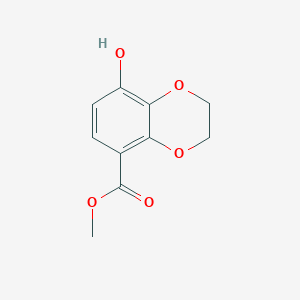
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
